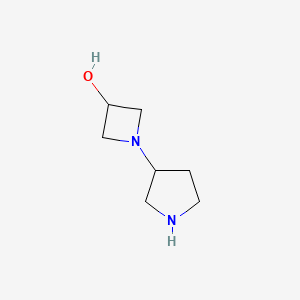
Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate is an organic compound with the molecular formula C15H14FNO3 It is a derivative of benzoic acid and contains both an amino group and a fluorobenzyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate typically involves a multi-step process:
Starting Material: The synthesis begins with the preparation of 5-amino-2-hydroxybenzoic acid.
Esterification: The carboxylic acid group of 5-amino-2-hydroxybenzoic acid is esterified using methanol and a suitable acid catalyst to form methyl 5-amino-2-hydroxybenzoate.
Fluorobenzylation: The hydroxyl group of methyl 5-amino-2-hydroxybenzoate is then reacted with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used as a probe or marker in biological assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino group and the fluorobenzyl ether group can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved would depend on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-amino-2-hydroxybenzoate: Lacks the fluorobenzyl ether group, which may affect its reactivity and applications.
Methyl 5-nitro-2-((2-fluorobenzyl)oxy)benzoate: Contains a nitro group instead of an amino group, which can significantly alter its chemical properties and biological activity.
Methyl 5-amino-2-((2-chlorobenzyl)oxy)benzoate: Contains a chlorine atom instead of a fluorine atom, which can affect its reactivity and interactions with biological targets.
Uniqueness
Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate is unique due to the presence of both an amino group and a fluorobenzyl ether group. This combination of functional groups can impart specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H14FNO3 |
|---|---|
Peso molecular |
275.27 g/mol |
Nombre IUPAC |
methyl 5-amino-2-[(2-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C15H14FNO3/c1-19-15(18)12-8-11(17)6-7-14(12)20-9-10-4-2-3-5-13(10)16/h2-8H,9,17H2,1H3 |
Clave InChI |
UJDIDYVLJJZEKC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)N)OCC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



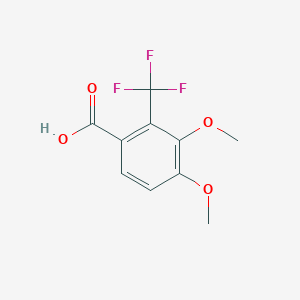

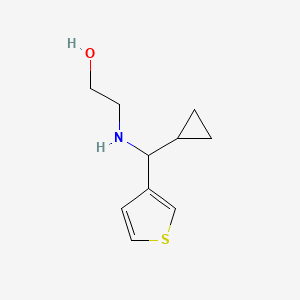
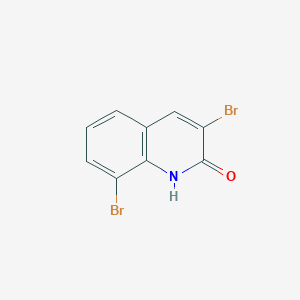
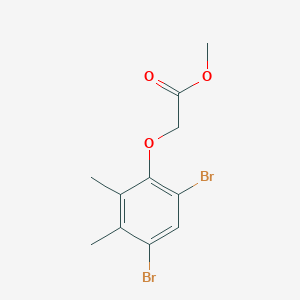


![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine hydrochloride](/img/structure/B13000665.png)

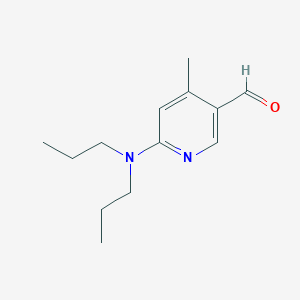
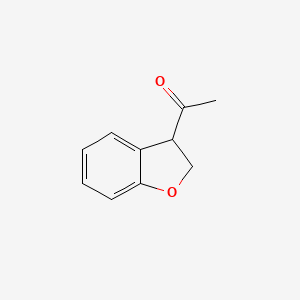
![Isothiazolo[4,5-b]pyridin-3-amine](/img/structure/B13000690.png)
